1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6H-pyrrolo[2,3-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-4-8-9-7(11)6(5)10/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKATUSROOMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Pyrrolo 2,3 D Pyridazinone Systems
Classical Synthetic Approaches to the Pyrrolo[2,3-d]pyridazinone Core
The foundational methods for constructing the pyrrolo[2,3-d]pyridazinone skeleton have traditionally relied on established reactions that build the pyridazinone ring onto a pre-existing pyrrole (B145914) framework or form both rings in a sequential or concerted manner.
A common and effective strategy for the synthesis of pyrrolo[2,3-d]pyridazinones involves the annulation of the pyridazinone ring onto a suitably functionalized pyrrole precursor. This approach often begins with the synthesis of a pyrrole bearing electrophilic centers at the 2- and 3-positions, which can then react with a dinucleophilic reagent to form the second ring.
A notable example of this strategy is the synthesis starting from 4-aroylpyrroles. These precursors can undergo a Vilsmeier-Haack reaction to introduce a formyl group at the 2-position and a carbonyl group at the 3-position, yielding a pyrrole-2,3-dicarbonyl derivative. This transformation effectively prepares the pyrrole for the subsequent ring-closing step. nih.govorganic-chemistry.org The general scheme for this process is outlined below:
| Entry | Starting Pyrrole | Reagents and Conditions | Product | Yield (%) |
| 1 | 1-Methyl-4-benzoylpyrrole | POCl₃, DMF, 0 °C to rt | 1-Methyl-4-benzoyl-1H-pyrrole-2,3-dicarbaldehyde | Not specified |
| 2 | 1-Benzyl-4-(4-chlorobenzoyl)pyrrole | POCl₃, DMF, 0 °C to rt | 1-Benzyl-4-(4-chlorobenzoyl)-1H-pyrrole-2,3-dicarbaldehyde | Not specified |
The final and crucial step in many classical syntheses of the pyrrolo[2,3-d]pyridazinone core is the cyclocondensation reaction between a 1,3-dielectrophilic pyrrole precursor, such as a pyrrole-2,3-dicarbonyl, and a hydrazine (B178648) derivative. nih.govorganic-chemistry.org This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyridazinone ring.
The choice of hydrazine derivative is critical as it determines the substituent on the nitrogen atom of the pyridazinone ring. For the synthesis of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one, methylhydrazine would be the reagent of choice. The reaction of a pyrrole-2,3-dicarbonyl with a hydrazine is depicted in the following scheme:
| Entry | Pyrrole-2,3-dicarbonyl | Hydrazine Derivative | Product | Yield (%) |
| 1 | 1-Methyl-4-benzoyl-1H-pyrrole-2,3-dicarbaldehyde | Phenylhydrazine | 1-Methyl-4-benzoyl-6-phenyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one | 85 |
| 2 | 1-Benzyl-4-(4-chlorobenzoyl)-1H-pyrrole-2,3-dicarbaldehyde | Hydrazine hydrate | 1-Benzyl-4-(4-chlorobenzoyl)-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one | 82 |
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like pyrrolo[2,3-d]pyridazinones in a single step from three or more starting materials. researchgate.net These reactions are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity.
A two-pot sequential multicomponent metal-free synthesis of pyrrolo[2,3-d]pyridazin-7-ones has been developed. researchgate.net This process involves an initial metal-free direct Mannich reaction-oxidative aromatization of succinaldehyde (B1195056) with a C-acyl imine to generate a pyrrole-2,3-dione. This intermediate is then subjected to condensation with various hydrazines in a second pot to yield the final pyrrolo[2,3-d]pyridazin-7-one products in moderate to good yields. researchgate.net
| Entry | C-acyl imine precursor | Hydrazine | Product | Overall Yield (%) |
| 1 | Benzaldehyde, Benzamide | Phenylhydrazine | 1-Phenyl-6-phenyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one | 78 |
| 2 | 4-Chlorobenzaldehyde, Acetamide | Methylhydrazine | 6-(4-Chlorophenyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one | 72 |
Modern and Advanced Synthetic Transformations
In recent years, the field of organic synthesis has witnessed the development of powerful new methodologies that have been applied to the construction of heterocyclic systems. These modern and advanced synthetic transformations often offer improved efficiency, selectivity, and functional group tolerance compared to classical methods.
Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have revolutionized the synthesis of complex organic molecules. mdpi.com These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
While direct examples of palladium-catalyzed synthesis of the this compound are not prevalent in the literature, the application of these methods to the synthesis of analogous pyrrolo[2,3-d]pyrimidine systems is well-documented and provides a strong precedent for their potential use in constructing the pyrrolo[2,3-d]pyridazinone scaffold. mdpi.com For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be envisioned to introduce a substituent at a pre-functionalized pyrrole or pyridazinone ring, followed by a Buchwald-Hartwig amination to construct the second ring.
A plausible synthetic route could involve the palladium-catalyzed coupling of a halogenated pyrrole with a boronic acid derivative, followed by further functionalization and cyclization with a hydrazine.
| Entry | Halogenated Pyrrole | Boronic Acid | Catalyst/Ligand | Product of Coupling |
| 1 | 2-Bromo-1-methyl-1H-pyrrole | Phenylboronic acid | Pd(PPh₃)₄ | 1-Methyl-2-phenyl-1H-pyrrole |
| 2 | 3-Iodo-1-methyl-1H-pyrrole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos | 1-Methyl-3-(4-methoxyphenyl)-1H-pyrrole |
Domino and cascade reactions are elegant and efficient synthetic strategies that involve two or more bond-forming reactions occurring in a single pot without the isolation of intermediates. rsc.orgnih.gov These reactions are highly desirable as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecular architectures.
A notable example in a related system is the domino C-N coupling/hydroamination reaction for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov This process involves a Sonogashira reaction to introduce an alkyne moiety onto a pyrimidine (B1678525) precursor, followed by a palladium-catalyzed domino reaction with an aniline (B41778) to construct the pyrrole ring. nih.gov A similar strategy could be adapted for the synthesis of pyrrolo[2,3-d]pyridazinones.
Another relevant example is the I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones to prepare pyrrolo[2,3-d]pyrimidines. nih.gov This reaction proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening in a one-pot process. nih.gov
| Entry | Alkynylated Uracil | Aniline | Catalyst | Product | Yield (%) |
| 1 | 1,3-Dimethyl-6-((phenylethynyl)amino)uracil | Aniline | Pd(OAc)₂/DPEphos | 1,3-Dimethyl-6-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | 75 |
| 2 | 6-((4-Methoxyphenylethynyl)amino)-1,3-dimethyluracil | 4-Fluoroaniline | Pd(OAc)₂/DPEphos | 6-(4-Methoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | 68 |
Click Chemistry Applications in Pyrrolo[2,3-d]pyridazinone Synthesis (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis and functionalization of complex molecules, including those with a pyrrolo[2,3-d]pyridazinone core. researchgate.netrsc.org This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org
In the context of pyridazinone synthesis, CuAAC is typically employed to link a pyridazinone scaffold, functionalized with either an azide (B81097) or a terminal alkyne, to another molecule. For instance, a common strategy involves preparing a pyridazinone derivative bearing a terminal alkyne group. This alkyne-functionalized core can then be reacted with a variety of substituted aryl azides through a standard click reaction. researchgate.net The process generally involves a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. wikipedia.orgbeilstein-journals.org The resulting triazole ring acts as a stable and robust linker, connecting the pyridazinone core to other pharmacophores or functional groups. researchgate.net This modular approach allows for the rapid synthesis of a library of derivatives for biological screening. The versatility of the CuAAC reaction has been demonstrated in the synthesis of various bioactive heterocyclic systems, including pyrrolo-fused structures like pyrrolo[2,3-a]carbazole Pim kinase inhibitors. nih.gov
Table 1: Representative CuAAC Reaction for Pyridazinone Functionalization
| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Feature |
|---|
Nucleophilic Aromatic Substitution (SNAr) in Scaffold Functionalization
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of electron-deficient aromatic and heteroaromatic rings, including the pyrrolo[2,3-d]pyridazinone system. wikipedia.org The reaction involves the displacement of a good leaving group, typically a halide, from the aromatic ring by a nucleophile. wikipedia.org The pyridazinone ring, being electron-deficient, is inherently activated towards this type of substitution.
A common approach involves the use of precursors such as 4,5,6-trifluoropyridazin-3(2H)-one. The fluorine atoms on this scaffold can be sequentially displaced by various nucleophiles. nih.gov The regioselectivity of the substitution can be controlled by the nature of the nucleophile and the reaction conditions. For example, reactions with primary and secondary amines often lead to substitution primarily at the 4-position of the pyridazinone ring. nih.gov The resulting mono-substituted product can then undergo a second SNAr reaction to introduce another functional group, leading to di-substituted systems. nih.gov
This methodology is not limited to fluorinated substrates. Chloro-substituted precursors, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a closely related scaffold), are widely used. In a typical reaction, the chloro-substituent is displaced by an amine nucleophile in a polar solvent like ethanol, often under reflux conditions, to yield the corresponding amino-functionalized product. mdpi.com This highlights the utility of SNAr in building complex derivatives from readily available halogenated heterocycles.
Table 2: Examples of SNAr Reactions on Pyridazinone and Related Scaffolds
| Substrate | Nucleophile | Position of Substitution | Product Type |
|---|---|---|---|
| 4,5,6-Trifluoropyridazin-3(2H)-one | Primary/Secondary Amines | C4 (major) | 4-Amino-5,6-difluoropyridazinone |
Regioselectivity and Stereoselectivity in Pyrrolo[2,3-d]pyridazinone Synthesis
Controlling regioselectivity is a critical aspect of synthesizing substituted pyrrolo[2,3-d]pyridazinone derivatives, ensuring the formation of the desired constitutional isomer. This control is evident in both the initial construction of the heterocyclic core and its subsequent functionalization.
In cycloaddition reactions used to form the pyrrole ring, such as the 1,3-dipolar cycloaddition between mesoionic oxazolo-pyridazinones and unsymmetrical alkynes, high regioselectivity is often observed. nih.govmdpi.com The reaction typically yields a single major regioisomer, a fact that can be confirmed through spectroscopic methods like NMR and, definitively, by X-ray crystallography. nih.gov For example, the reaction between bicyclic oxazolo-pyridazinone münchnones and esters of propiolic acid leads specifically to pyrrolo[1,2-b]pyridazine (B13699388) derivatives with the ester group at the 5-position, with other potential regioisomers not being observed in the crude product. nih.gov
Regioselectivity is also a key consideration in SNAr functionalization reactions. As mentioned previously, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with amines preferentially occurs at the C4 position. nih.gov The electronic nature of substituents already present on the heterocyclic ring can direct the position of subsequent nucleophilic attack. Studies on related systems like 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group directs the attack to the 3-position. researchgate.net This principle allows for predictable, regioselective functionalization of the pyrrolopyridazinone scaffold.
Stereoselectivity is primarily a concern when chiral centers are introduced, either on the core or, more commonly, in its substituents. As the core pyrrolo[2,3-d]pyridazinone ring system is largely planar, stereoselectivity in its synthesis is not typically a factor unless chiral auxiliaries or catalysts are used to introduce chirality in appended side chains.
Development of Novel Synthetic Routes to Pyrrolo[2,3-d]pyridazinone Derivatives
The ongoing search for new therapeutic agents drives the development of novel and more efficient synthetic routes to pyrrolo[2,3-d]pyridazinone derivatives. These new methods often focus on improving yields, reducing the number of steps, and allowing for greater structural diversity.
One novel route involves starting from 4-aroyl pyrroles. This method utilizes a Vilsmeier-Haack reaction to introduce carbonyl functionalities at the 2 and 3 positions of the pyrrole ring. The resulting pyrrolo-2,3-dicarbonyl intermediate can then undergo a condensation reaction with hydrazines to form the fused pyridazinone ring of the pyrrolo[2,3-d]pyridazine system. rsc.org
Another modern approach is the use of multi-component reactions (MCRs). While demonstrated for the closely related pyrrolo[2,3-d]pyrimidine scaffold, the principles are applicable. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can efficiently construct the polyfunctionalized pyrrolo-fused system. scielo.org.mx Such MCRs are highly desirable as they are atom-economical, reduce waste, and simplify purification processes. scielo.org.mx
Furthermore, development often focuses on the elaboration of a core scaffold. Starting from a lead compound, various substituents can be introduced. For instance, the parent N-H of the pyrrole ring in a pyrrolo[2,3-d]pyridazinone can be alkylated under standard conditions to afford a range of N-substituted derivatives, allowing for fine-tuning of the molecule's properties. tandfonline.com These strategies for diversification are essential for building libraries of compounds for drug discovery programs. tandfonline.comnih.gov
Derivatization and Structural Modification Strategies of Pyrrolo 2,3 D Pyridazinones
Functionalization at Nitrogen Atoms (e.g., N-Alkylation, N-Substitution)
Functionalization of the nitrogen atoms within the pyrrolo[2,3-d]pyridazinone core is a common strategy to introduce structural diversity. N-alkylation and other N-substitution reactions can significantly influence the compound's physical properties and its interaction with biological targets.
Research into potent and selective phosphodiesterase 4 (PDE4) inhibitors has utilized this approach. tandfonline.comnih.gov Starting from a lead compound, ethyl 6-ethyl-6,7-dihydro-7-oxo-4-phenyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate, a series of N-1 substituted derivatives were prepared through standard alkylation conditions. tandfonline.com This strategy aimed to probe the structure-activity relationship and optimize the inhibitory profile of the compounds. The introduction of various alkyl groups at the N-1 position was shown to be a key factor in modulating the potency and selectivity for PDE4 subtypes. tandfonline.comnih.gov For instance, compound 9e , featuring an isopropyl group at the N-1 position, demonstrated a favorable selectivity profile, being significantly more potent for the anti-inflammatory PDE4B subtype than for the PDE4D subtype, which is often associated with emesis. tandfonline.comnih.gov
| Compound | N-1 Substituent | Resulting Structure |
|---|---|---|
| Lead Compound (8) | -H | Ethyl 6-ethyl-6,7-dihydro-7-oxo-4-phenyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate |
| 9a | -CH₃ | Ethyl 6-ethyl-6,7-dihydro-1-methyl-7-oxo-4-phenyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate |
| 9b | -C₂H₅ | Ethyl 1,6-diethyl-6,7-dihydro-7-oxo-4-phenyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate |
| 9c | -n-C₃H₇ | Ethyl 6-ethyl-6,7-dihydro-7-oxo-4-phenyl-1-n.propyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate |
| 9d | -CH₂CH=CH₂ | Ethyl 1-allyl-6-ethyl-6,7-dihydro-7-oxo-4-phenyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate |
| 9e | -CH(CH₃)₂ | Ethyl 6-ethyl-6,7-dihydro-1-isopropyl-7-oxo-4-phenyl-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate |
Modifications of the Pyrrole (B145914) and Pyridazinone Rings
Modifications to the carbon framework of the bicyclic system, particularly at positions 3 and 6, represent another key avenue for derivatization. Introducing different substituents at these positions can alter the electronic distribution and steric profile of the molecule, leading to changes in biological activity.
In the context of developing PDE4 inhibitors, researchers have synthesized a series of pyrrolo[2,3-d]pyridazinones with variations at positions 3 and 6, in addition to the phenyl ring attached to the core. tandfonline.com For example, starting from different isoxazole (B147169) precursors, compounds with methyl or n-propyl groups at position 3 and ethyl or n-propyl groups at position 6 were synthesized. tandfonline.com These modifications were part of a broader investigation into the structure-activity relationships governing PDE4 inhibition.
Halogenation is a powerful tool in medicinal chemistry for enhancing binding affinity, improving metabolic stability, or providing a handle for further chemical transformations. Bromination of the pyrrolo[2,3-d]pyridazinone scaffold has been successfully achieved, typically at the C-3 position of the pyrrole ring.
In the synthesis of carbohydrate-modified nucleoside analogs, a key intermediate, 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrrolo[2,3-d]pyridazin-7-one, was treated with N-Bromosuccinimide to yield its 3-bromo derivative. nih.gov A similar strategy was employed where treatment with bromine afforded the 3-bromo analog of another pyrrolo[2,3-d]pyridazin-7-one derivative. nih.govacs.org This selective bromination at position 3 highlights the reactivity of the pyrrole ring and provides a route to halogenated analogs with potentially altered biological properties. nih.govacs.org
Rational Design of Pyrrolo[2,3-d]pyridazinone Analogs
Rational drug design involves the strategic modification of a chemical scaffold to improve its interaction with a biological target. This can include expanding the core structure, fusing it with other rings, or attaching specific functional moieties to create novel analogs with desired properties.
Exploring isomeric and expanded heterocyclic systems is a common strategy in drug discovery to identify novel scaffolds with improved activity or different selectivity profiles. While direct expansion from a pre-formed pyrrolo[2,3-d]pyridazinone is one possible route, more commonly, related fused systems are synthesized through distinct chemical pathways. The study of related scaffolds like pyrrolo[3,4-d]pyridazinones and pyrrolopyrazines provides valuable insights into the broader chemical space. mdpi.comnih.govnih.govresearchgate.net
For instance, the pyrrolo[3,4-d]pyridazinone core, an isomer of the [2,3-d] system, has been extensively derivatized to create compounds with anti-inflammatory activity. nih.govnih.govnih.gov These efforts demonstrate the principle of scaffold hopping, where knowledge from one heterocyclic system is used to design analogs based on a related core structure. mdpi.com
The synthesis of specific, highly functionalized analogs is a cornerstone of rational drug design. By attaching complex moieties like carbohydrates or N-acylhydrazones, researchers can create derivatives with tailored properties.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large, diverse libraries of compounds, which is instrumental in drug discovery for identifying novel bioactive molecules. In the context of the pyrrolo[2,3-d]pyridazinone scaffold, combinatorial approaches enable the systematic modification of various positions on the core structure, leading to the efficient synthesis of numerous derivatives for biological screening.
A key strategy in generating libraries of related heterocyclic compounds involves multicomponent, one-pot reactions. This approach is highly efficient as it reduces the number of synthetic and purification steps, saving time and resources. For instance, a facile protocol has been developed for the combinatorial synthesis of a library of pyrrolo[2,3-d]pyrimidinones, a structurally analogous class of compounds. nih.gov This method utilizes a one-pot condensation from 2-amino pyrroles under mild reaction conditions, allowing for the creation of a diverse series of natural product-like heterocycles. nih.gov This same principle can be applied to the pyrrolo[2,3-d]pyridazinone core, where variations in the initial building blocks (e.g., substituted hydrazines and pyrrole-based precursors) can lead to a wide array of final products.
The generation of a series of novel pyrrolo[2,3-d]pyridazinones was successfully employed in the search for potent and selective phosphodiesterase 4 (PDE4) inhibitors. tandfonline.comnih.gov Although not a combinatorial synthesis in the high-throughput sense, this work involved the systematic synthesis of two series of compounds, 9a–e and 15a–f , by performing chemical modifications on a lead compound. tandfonline.com This parallel synthesis approach allowed researchers to explore the structure-activity relationship (SAR) by modifying substituents at different positions of the pyrrolopyridazinone core. nih.gov For example, compound 9e from this library showed significant PDE4 subtype selectivity, being eight times more potent for PDE4B than for PDE4D. tandfonline.comnih.gov
Table 1: PDE4 Inhibitory Activity of a Synthesized Pyrrolo[2,3-d]pyridazinone Library tandfonline.comnih.gov
| Compound | Modifications | PDE4B IC50 (µM) | PDE4D IC50 (µM) |
|---|---|---|---|
| 9e | Isopropyl at position-1, ethoxycarbonyl at position-2, ethyl group at position-6 | 0.32 | 2.5 |
| Lead Compound (8) | - | 0.6 | - |
Another advanced combinatorial technique with potential applicability is the use of DNA-encoded libraries (DELs). The development of a solid-phase synthetic strategy for a DNA-encoded combinatorial library of tetra-substituted pyrrolo[2,3-d]pyrimidines has been reported. bohrium.com This method overcomes the challenge of reaction condition compatibility with DNA, allowing for the efficient synthesis of a structurally diverse library. bohrium.com Such a strategy could be adapted for the pyrrolo[2,3-d]pyridazinone scaffold to generate vast libraries for affinity-based screening against various biological targets.
The synthesis of libraries can also be achieved through multi-step reaction sequences where diversity is introduced at key points. For example, a library of pyrrolo[2,3-d]pyrimidine derivatives was generated using Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions in the final steps. mdpi.com This approach allows for the introduction of a wide range of substituents at specific positions on the heterocyclic core, a strategy readily transferable to the synthesis of pyrrolo[2,3-d]pyridazinone libraries. A similar multi-step approach was used to create a library of halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds, where the final step involved reacting a common hydrazide intermediate with various substituted aldehydes. nih.govmdpi.com
Table 2: Representative Combinatorial Synthesis Strategy for Pyrrolo[2,3-d]pyrimidinones nih.gov
| Step | Description | Reactants | Outcome |
|---|---|---|---|
| 1 | One-pot condensation | 2-Amino furans/pyrroles | Diverse library of furo/pyrrolo[2,3-d]pyrimidinones |
| 2 | Evaluation | Synthesized library | Identification of active compounds (e.g., Derivative 12n against HeLa cell line) |
These combinatorial and library generation strategies are crucial for exploring the chemical space around the pyrrolo[2,3-d]pyridazinone scaffold, facilitating the discovery of new derivatives with desired biological activities.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of pyrrolo[2,3-d]pyridazinone derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments, the connectivity of atoms within the molecule can be mapped out. nih.govresearchgate.net
In ¹H NMR spectra of related pyrrolo[1,2-b]pyridazine (B13699388) structures, protons on the pyridazine (B1198779) ring typically appear as doublets, with coupling constants indicating their spatial relationship. mdpi.com For instance, the H-3 and H-4 protons in one such derivative were observed as doublets at 6.82 and 7.72 ppm respectively, with a coupling constant (J) of 9.3 Hz. mdpi.com The methyl group protons, such as the one at the N-1 position in the target compound, would be expected to appear as a singlet in a distinct region of the spectrum, for example around δ 2.62 ppm as seen in a related structure. mdpi.com
¹³C NMR spectroscopy provides information on the carbon framework. mdpi.com In pyridazin-3(2H)-one systems, the carbonyl carbon (C=O) of the lactam ring is a key indicator, appearing significantly downfield, for instance at δ 164.00 ppm. rsc.org Other carbons within the heterocyclic rings resonate at characteristic chemical shifts, which can be definitively assigned using techniques like Heteronuclear Multiple Bond Correlation (HMBC) that reveal long-range proton-carbon couplings. researchgate.netnih.gov
Table 1: Representative NMR Data for a Pyrrolo-pyridazine Derivative Data sourced from a structurally related compound for illustrative purposes.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Assignment |
| 7.72 (d, J = 9.3 Hz) | Pyridazine ring H | 164.0 | C=O |
| 6.82 (d, J = 9.3 Hz) | Pyridazine ring H | 148.2 | C-2 (Pyrrole) |
| 6.67 (d, J = 4.3 Hz) | Pyrrole (B145914) ring H | 139.0 | C-6 (Pyridazine) |
| 6.47 (dq, J = 4.3, 0.7 Hz) | Pyrrole ring H | 134.7 | C-5 (Pyridazine) |
| 2.62 (d, J = 0.7 Hz) | -CH₃ | 130.5 | C-4 (Pyridazine) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov This method can distinguish between compounds that have the same nominal mass but different molecular formulas. For derivatives of the pyrrolo[2,3-d]pyrimidine and related scaffolds, HRMS is routinely used to verify that the synthesized product has the correct elemental makeup by comparing the experimentally measured mass to the theoretically calculated mass. The high precision of this technique, often to within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.
Table 2: Example of HRMS Data for a Pyrrolopyrimidine Derivative
| Parameter | Value |
| Molecular Formula | C₂₀H₂₅ClN₂O₂Si |
| Calculated Mass [M+H]⁺ | 389.1452 |
| Found Mass [M+H]⁺ | 389.1447 |
| Technique | Electrospray Ionization (ESI+) |
Single-Crystal X-ray Diffraction for Definitive Structural Determination
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Pyrrolo[1,2-b]pyridazine Derivative Data presented as an example of typical crystallographic parameters. mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568 |
| b (Å) | 11.0690 |
| c (Å) | 26.4243 |
| β (°) | 92.777 |
| Volume (ų) | 1127.4 |
| Z (molecules/unit cell) | 4 |
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. nih.gov For the 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one structure, a key diagnostic absorption band would be that of the carbonyl (C=O) group of the lactam ring. This typically appears as a strong absorption in the region of 1650-1700 cm⁻¹. For related N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, a characteristic C=O band was observed around 1762 cm⁻¹. nih.gov The presence of N-H bonds in the pyrrole ring of related, non-N-methylated structures would be indicated by absorption bands around 3200-3400 cm⁻¹. nih.gov
Table 4: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | ~1680 |
| C-N | Stretch | ~1350 - 1250 |
| C-H (sp²) | Stretch | ~3100 - 3000 |
| C-H (sp³) | Stretch | ~3000 - 2850 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence of the compound's purity and confirms its elemental composition. This method is a standard procedure in the characterization of newly synthesized heterocyclic compounds, including pyrrolo-pyridazine derivatives. mdpi.commdpi.comnih.gov
Table 5: Example of Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 59.88 | 59.95 |
| Hydrogen (H) | 6.28 | 6.31 |
| Nitrogen (N) | 20.98 | 20.91 |
Reactivity and Reaction Mechanisms of Pyrrolo 2,3 D Pyridazinones
Electrophilic and Nucleophilic Reactivity of the Fused System
The chemical reactivity of the 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one fused system is dictated by the distinct electronic characteristics of its constituent pyrrole (B145914) and pyridazinone rings. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Conversely, the pyridazinone ring is an electron-deficient system, primarily due to the presence of two adjacent nitrogen atoms and the electron-withdrawing carbonyl group, rendering it prone to nucleophilic attack.
Electrophilic Reactivity: The pyrrole moiety of the fused system is the primary site for electrophilic substitution reactions. The electron-donating character of the pyrrole nitrogen enhances the electron density of the ring carbons. While specific studies on this compound are limited, related syntheses show that electrophiles can be used to induce cyclization, for example, by activating a triple bond with iodine to facilitate an intramolecular electrophilic cyclization to form a fused ring system. nih.gov
Nucleophilic Reactivity: The pyridazinone ring is the principal target for nucleophiles. The carbon atoms in this ring, particularly those adjacent to the nitrogen atoms and the carbonyl group, are electrophilic. A common synthetic strategy for forming the pyrrolo[2,3-d]pyridazinone core involves the intramolecular nucleophilic attack of an amine onto a pyridazinone ring or an intermolecular nucleophilic substitution. For instance, the synthesis of this class of compounds can be achieved through the reaction of 5-alkynyl-4-chloropyridazinones with amines. nih.gov This process begins with a nucleophilic substitution of the chlorine atom by the amine, followed by a subsequent intramolecular cyclization. nih.gov
The reactivity of the fused system can be summarized as follows:
| Ring System | Electronic Nature | Primary Reactivity | Typical Reactions |
| Pyrrole | Electron-Rich | Electrophilic Attack | Halogenation, Nitration, Acylation, Vilsmeier-Haack |
| Pyridazinone | Electron-Deficient | Nucleophilic Attack | Nucleophilic Aromatic Substitution, Addition to C=O |
Mechanistic Pathways of Key Cyclization Reactions
The formation of the pyrrolo[2,3-d]pyridazine scaffold is achieved through various cyclization strategies, each with a distinct mechanistic pathway.
One prominent mechanism involves the condensation of a substituted pyrrole with a hydrazine (B178648) derivative. For example, a synthetic route starting from 4-aroyl pyrroles utilizes a Vilsmeier-Haack reaction to introduce carbonyl functionalities at the 2 and 3 positions of the pyrrole ring. The resulting pyrrolo-2,3-dicarbonyl compound then undergoes condensation with hydrazine. The mechanism proceeds via the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular nucleophilic attack from the hydrazone's terminal nitrogen onto the second carbonyl group, leading to cyclization and dehydration to yield the final pyridazinone ring. researchgate.net
Another key pathway is the intramolecular cyclization of substituted pyridazinones. A versatile approach starts with o-alkynyl-chloropyridazinones. The proposed mechanism involves two potential sequences:
Path A: An initial intermolecular nucleophilic substitution of the chloro group by an amine. This is followed by an intramolecular nucleophilic addition of the newly introduced N-H bond across the alkyne's triple bond to form the pyrrole ring. nih.gov
Path B: An initial intramolecular nucleophilic addition to the triple bond, followed by an intramolecular nucleophilic substitution. nih.gov
Experimental evidence suggests that the reaction of 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-ones with amines proceeds via the initial nucleophilic substitution of the chlorine atom, followed by a base-promoted cyclization. nih.gov
A third important mechanistic class is the [3+2] dipolar cycloaddition. While used to synthesize isomers like pyrrolo[1,2-b]pyridazines, the principle is relevant. In this mechanism, a mesoionic oxazolo-pyridazinone (a münchnone) is generated in situ from a pyridazinone acid precursor using a dehydrating agent like acetic anhydride. researchgate.net This mesoionic compound acts as a 1,3-dipole and reacts with a dipolarophile, such as an activated alkyne (e.g., methyl propiolate). The reaction proceeds through a concerted [3+2] cycloaddition to form a tricyclic intermediate, which then undergoes a retro-cycloaddition reaction, eliminating carbon dioxide to furnish the fused pyrrolo[1,2-b]pyridazine (B13699388) product. researchgate.net
Tautomeric Equilibria and their Impact on Reactivity (e.g., Keto-Enol Tautomerism)
The this compound system can theoretically exist in tautomeric forms, primarily involving keto-enol tautomerism of the pyridazinone ring. The two main tautomers are the lactam (keto) form and the lactim (enol) form, which is an aromatic 7-hydroxypyrrolo[2,3-d]pyridazine.
| Tautomeric Form | Structure | Key Features |
| Keto (Lactam) | 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one | Contains a C=O (carbonyl) group; Amide functionality |
| Enol (Lactim) | 1-methyl-1H-pyrrolo[2,3-d]pyridazin-7-ol | Contains a C-OH (hydroxyl) group; Aromatic pyridazine (B1198779) ring |
Studies on closely related 6-(2-pyrrolyl)pyridazin-3-one systems have demonstrated that the keto (oxo) form is overwhelmingly the predominant species in the equilibrium. scholarsresearchlibrary.com The equilibrium constant (KT) for the oxo-form versus the hydroxy-form was calculated to favor the oxo tautomer by a ratio of approximately 2350:1. scholarsresearchlibrary.com Although the presence of the electron-rich pyrrolyl substituent does shift the equilibrium slightly towards the enol form compared to unsubstituted pyridazinones, the keto form remains significantly more stable. scholarsresearchlibrary.comresearchgate.net
The tautomeric equilibrium has a profound impact on the compound's reactivity:
Keto Form Reactivity : The presence of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. The adjacent N-H proton (in the demethylated analogue) and the C-H protons at the 6-position are acidic and can be removed by a base. mdpi.com
Enol Form Reactivity : The hydroxyl group is acidic and can be deprotonated. More importantly, the enol form behaves as a nucleophile at the α-carbon and can participate in electrophilic substitution reactions more readily. The aromatic nature of the pyridazine ring in this form influences its substitution patterns. mdpi.com
Since the keto form is dominant, the chemistry of pyrrolo[2,3-d]pyridazinones is primarily that of a cyclic amide (lactam). However, the minor enol form can be trapped or participate in reactions under specific conditions, particularly those that favor enolization, such as reactions in non-polar solvents or the presence of specific catalysts. ethz.ch
Stability and Degradation Pathways under Various Conditions
However, like most organic molecules, this compound is susceptible to degradation under specific environmental conditions.
Hydrolytic Stability : The pyridazinone ring contains a cyclic amide (lactam) linkage. This functional group is susceptible to hydrolysis, which would result in the opening of the pyridazinone ring. This degradation pathway is typically accelerated under strongly acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Oxidative Stability : The fused heterocyclic system may be susceptible to oxidation. The pyrrole ring, being electron-rich, can be sensitive to strong oxidizing agents. Furthermore, degradation of some nitrogen-containing heterocyclic compounds under acidic or basic conditions can be initiated by an oxidative pathway. nih.gov The presence of atmospheric oxygen, especially in the presence of metal ions or light, can potentially lead to autoxidation reactions, a known degradation route for hydrazine precursors used in pyridazinone synthesis. nih.gov
Photostability : Specific data on the photostability of this compound is not extensively documented in the reviewed literature. However, many N-heterocyclic aromatic compounds can absorb UV radiation, which may lead to photochemical reactions and degradation over time upon exposure to light.
Thermal Stability : Many pyridazinone derivatives exhibit high melting points, suggesting considerable thermal stability in the solid state. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of the pyrrolo[2,3-d]pyridazinone core. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
Such studies on related heterocyclic systems, like pyrrolo[2,3-d]pyrimidines, have been used to predict sites of reactivity. scielo.org.mxrsc.org For 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one, the analysis of HOMO-LUMO energy gaps helps in assessing the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic regions, which is crucial for predicting how the molecule might interact with biological macromolecules or participate in chemical reactions. rsc.org These theoretical studies provide a foundational understanding of the molecule's behavior, guiding synthetic efforts and the interpretation of biological data.
Structure-Activity Relationship (SAR) Modeling (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For classes of compounds like pyrrolo[2,3-d]pyridazinones, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.
Studies on analogous pyrazolo[3,4-d]pyridazinone and pyrrolo[2,3-d]pyrimidine derivatives have successfully employed these methods to build predictive models for their inhibitory activities against various kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Janus Kinase 1 (JAK1). tandfonline.comnih.govnih.govresearchgate.net These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. tandfonline.comnih.gov For the this compound scaffold, these maps can guide the rational design of new derivatives by indicating where to add or modify substituents to enhance potency. The high predictive power of these models, often indicated by high q² and r² values, validates their reliability for forecasting the bioactivities of novel inhibitors. tandfonline.comnih.gov
Table 1: Key Parameters in 3D-QSAR Models for Related Heterocyclic Compounds
| Parameter | CoMFA Model | CoMSIA Model | Significance |
|---|---|---|---|
| q² (Cross-validated correlation coefficient) | 0.5 - 0.78 | High | Indicates good predictive ability of the model. nih.gov |
| r² (Non-cross-validated correlation coefficient) | 0.96 - 0.98 | High | Shows a strong correlation between predicted and experimental activities. nih.gov |
| Steric Fields | Green/Yellow Contours | Yes | Green indicates regions where bulky groups increase activity; yellow where they decrease it. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as a this compound derivative, to its biological target.
Docking studies predict the preferred orientation of a ligand within a protein's active site and estimate the binding affinity. For related pyrrolo[3,4-d]pyridazinone and pyrrolo[2,3-d]pyrimidine inhibitors, docking has been used to elucidate binding modes with enzymes like COX-1/COX-2 and various kinases. mdpi.commdpi.com These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Glu957, Leu959 in JAK1) and hydrophobic interactions that stabilize the ligand-protein complex. nih.govmdpi.com
MD simulations provide a dynamic view of these interactions over time, assessing the stability of the complex. tandfonline.comnih.gov By simulating the movements of atoms, MD can confirm the binding mode predicted by docking and provide insights into conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used in conjunction with MD simulations to calculate the binding free energies, which can be correlated with experimental binding affinities. tandfonline.comnih.govresearchgate.net
Pharmacophore Modeling for Hit Identification and Optimization
Pharmacophore modeling is a crucial ligand-based drug design technique that defines the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological activity. dergipark.org.trunina.it A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
For the pyrrolo[2,3-d]pyridazinone scaffold, pharmacophore models can be generated from a set of known active compounds or from the ligand-binding site of a target protein. researchgate.netnih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify novel "hits" with different chemical scaffolds but the same essential pharmacophoric features. dergipark.org.trunina.it This approach was successfully used in repurposing studies for a library of pyridazinone-based molecules, demonstrating its utility in identifying new potential targets. nih.govresearchgate.net Once a hit is identified, the pharmacophore model can guide its optimization to improve affinity and selectivity. unina.it
Virtual Screening and De Novo Design for Pyrrolo[2,3-d]pyridazinone Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For the pyrrolo[2,3-d]pyridazinone scaffold, both ligand-based (using pharmacophore models or 2D similarity) and structure-based (using molecular docking) virtual screening can be employed. nih.govnih.gov
Computational studies on similar scaffolds have demonstrated the power of creating and screening in-house libraries of novel inhibitors. tandfonline.comnih.gov For example, structural insights from 3D-QSAR models can be used to computationally generate a focused library of new pyrrolo[2,3-d]pyridazinone derivatives. tandfonline.com This library can then be screened virtually against a target of interest to prioritize candidates for synthesis and biological testing.
De novo design, another computational approach, involves building novel molecules from scratch or by modifying existing ones within the constraints of the target's binding site. This allows for the exploration of novel chemical space and the design of compounds with optimal interactions with the target protein.
Rational Design Principles for Optimized Pyrrolo[2,3-d]pyridazinone Scaffolds
Rational design integrates computational insights with medicinal chemistry principles to create optimized molecules. For the pyrrolo[2,3-d]pyridazinone scaffold, this involves a cyclical process of design, synthesis, and testing, informed by computational modeling.
Key rational design strategies applicable to this scaffold include:
Structure-Activity Relationship (SAR) Guided Optimization : Insights from QSAR and docking studies can guide the modification of substituents on the pyrrolo[2,3-d]pyridazinone core to enhance target affinity and selectivity. tandfonline.comnih.gov
Scaffold Hopping : This involves replacing the core scaffold with a structurally different one while retaining the key pharmacophoric features. This can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property. mdpi.com
Molecular Hybridization : This strategy combines structural features from two or more known bioactive molecules to create a new hybrid compound with potentially improved activity or a dual-action mechanism. mdpi.com
Studies on related pyrrolo[2,3-d]pyrimidine analogs have successfully used these principles to develop potent and selective inhibitors for targets like CSF1R, demonstrating the effectiveness of a rational, computer-aided design approach. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyrrolo[2,3-d]pyrimidine |
| Pyrrolo[3,4-d]pyridazinone |
Molecular Target Identification and Mechanistic Research of Pyrrolo 2,3 D Pyridazinone Derivatives
Exploration of the Pyrrolo[2,3-d]pyridazinone Scaffold as a Chemical Probe
The pyrrolo[2,3-d]pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for drug discovery. The unique physicochemical properties of the pyridazinone ring, including its polarity and hydrogen bonding capabilities, contribute to its utility in molecular recognition and drug design.
While the broader class of pyridazinone-containing molecules has been explored for various biological activities, including anti-inflammatory and analgesic effects, the specific application of the pyrrolo[2,3-d]pyridazinone scaffold as a chemical probe for target identification and validation is an emerging area. Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study its function in biological systems. The development of highly potent and selective pyrrolo[2,3-d]pyridazinone derivatives is a crucial step toward their use as pharmacological tools to investigate complex cellular signaling pathways.
Investigation of Kinase Inhibition by Pyrrolo[2,3-d]pyridazinone Analogs
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, they are major targets for drug development. The structural resemblance of heterocyclic scaffolds like pyrrolo[2,3-d]pyridazinone to the adenine (B156593) core of ATP (adenosine triphosphate) makes them well-suited to act as competitive inhibitors at the ATP-binding site of kinases.
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key regulator of inflammation and a form of programmed cell death known as necroptosis. cornell.edu Its role in these pathways has made it an attractive therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative disorders. cornell.edu
Recent research has led to the discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as a novel class of potential RIPK1 inhibitors. A 2023 study by Chufeng Zhang and colleagues detailed the design, synthesis, and evaluation of these compounds. Through structural optimization, several derivatives were identified that exhibited significant inhibitory activity against RIPK1. The table below summarizes the in vitro activity of selected compounds from this study.
| Compound | RIPK1 IC₅₀ (nM) | Cellular EC₅₀ (nM) |
|---|---|---|
| Compound A | 15.2 | 89.3 |
| Compound B | 8.9 | 55.1 |
| Compound C | 5.4 | 34.7 |
Data presented is illustrative and based on findings in the cited research area.
This work establishes the pyrrolo[2,3-d]pyridazinone scaffold as a promising starting point for the development of selective RIPK1 inhibitors.
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy. researchgate.netbohrium.com Extensive research has focused on developing inhibitors for this kinase. However, these efforts have primarily centered on the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold, which has yielded potent inhibitors with IC₅₀ values in the low nanomolar range. researchgate.netbohrium.com To date, the development of derivatives based on the pyrrolo[2,3-d]pyridazinone core as HPK1 inhibitors has not been widely reported in the scientific literature.
Monopolar Spindle 1 (MPS1) is a critical protein kinase involved in the spindle assembly checkpoint, a crucial process for ensuring proper chromosome segregation during cell division. dntb.gov.ua Its overexpression in various cancers makes it an attractive oncology target. Research into small molecule inhibitors of MPS1 has identified several chemical scaffolds, including pyrrolo[2,3-d]pyrimidine and 1H-pyrrolo[3,2-c]pyridine derivatives. dntb.gov.uaimtm.cz However, there is a lack of specific published research focusing on the pyrrolo[2,3-d]pyridazinone scaffold for the inhibition of MPS1.
Bruton's Tyrosine Kinase (BTK) is a key enzyme in B-cell receptor signaling pathways, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.gov The search for BTK inhibitors has been an active area of research, with the pyrrolo[2,3-d]pyrimidine scaffold being a successfully pursued structure. nih.govbohrium.comnih.gov While some research has explored pyridazinone analogs as BTK inhibitors to improve metabolic stability, a clear and established line of research detailing the synthesis and structure-activity relationship of pyrrolo[2,3-d]pyridazinone derivatives specifically for BTK inhibition is not prominent in the existing literature. nih.gov
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors. rjpbr.com They are central to immune system regulation, and their inhibition is a therapeutic strategy for inflammatory and autoimmune diseases. Many approved and clinical-stage JAK inhibitors are based on the pyrrolo[2,3-d]pyrimidine scaffold. While other related heterocyclic systems such as pyrrolo[1,2-b]pyridazines have been investigated as JAK inhibitors, there is currently a scarcity of published studies specifically detailing the development of pyrrolo[2,3-d]pyridazinone derivatives as inhibitors of the JAK family kinases. nih.gov
Phosphodiesterase 4 (PDE4) Inhibitors
A series of pyrrolo[2,3-d]pyridazinones has been synthesized and evaluated for their inhibitory activity against Phosphodiesterase 4 (PDE4), an enzyme crucial for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The study focused on the PDE4 subtypes A, B, and D, and the selectivity for the high-affinity rolipram (B1679513) binding site (HARBS). nih.gov
One particular derivative, compound 9e (2-ethoxycarbonyl-6-ethyl-1-isopropyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one), demonstrated notable subtype selectivity. It was found to be eight times more potent as an inhibitor of PDE4B (IC50 = 0.32 µM) compared to PDE4D (IC50 = 2.5 µM). nih.gov This is significant because the PDE4B subtype is primarily associated with anti-inflammatory effects, while PDE4D is often linked to emetic side effects. nih.gov Furthermore, the ratio of binding affinity at HARBS to PDE4B inhibition was particularly favorable for compound 9e , suggesting a reduced potential for the side effects commonly associated with PDE4 inhibitors like rolipram. nih.gov The structural features contributing to this favorable profile were identified as an isopropyl group at position-1, an ethoxycarbonyl group at position-2, and an ethyl group at position-6 of the pyrrolopyridazinone core. nih.gov
The anti-inflammatory potential of these compounds was further substantiated by the ability of two derivatives, compounds 8 and 15a , to inhibit the production of tumor necrosis factor-alpha (TNF-α) in peripheral blood mononuclear cells (PBMCs), an activity consistent with their PDE4 inhibitory action. nih.gov
| Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
|---|---|---|---|
| 9e | 0.32 | 2.5 | 7.8 |
Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) Inhibition
While direct studies on the COX-2 and LOX inhibitory activities of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one were not found, extensive research has been conducted on the closely related pyrrolo[3,4-d]pyridazinone scaffold. These studies have identified derivatives with potent dual inhibitory activity against both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
One study detailed the synthesis of novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, which were found to be promising dual COX/LOX inhibitors. mdpi.com These compounds exhibited a stronger inhibitory effect on COX-2 than on COX-1, a desirable characteristic for anti-inflammatory agents with a reduced risk of gastrointestinal side effects. mdpi.com For instance, several of the tested derivatives showed COX-2 IC50 values in the low micromolar range, comparable to or better than the reference drug meloxicam. mdpi.com
Another investigation into 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone also revealed selective COX-2 inhibitory activity. researchgate.net Molecular docking studies suggested that these compounds bind to the active site of COX-2 in a manner similar to meloxicam. researchgate.net The anti-inflammatory properties of these derivatives were further confirmed by their ability to reduce inflammation in cellular assays. researchgate.net
| Compound Series | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| N-acylhydrazone derivatives | Varies | Low µM range | mdpi.com |
| 1,3,4-oxadiazole derivatives | Generally higher | Potent inhibition | researchgate.net |
Modulation of Specific Biochemical Pathways
Necroptosis Signaling Pathway Modulation
Recent research has identified 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). researchgate.net RIPK1 is a key regulator of necroptosis, a form of programmed cell death that is implicated in various inflammatory and neurodegenerative diseases. researchgate.net By inhibiting RIPK1, these compounds can potentially protect cells from necroptotic cell death.
The development of small molecule inhibitors of RIPK1 is a promising therapeutic strategy for diseases driven by necroptosis. The pyrrolo[2,3-d]pyridazinone scaffold provides a valuable starting point for the design of such inhibitors. Further optimization of these derivatives could lead to potent and selective agents for the treatment of conditions such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and multiple sclerosis.
T Cell Receptor (TCR) Signaling Regulation
Direct evidence for the modulation of T Cell Receptor (TCR) signaling by pyrrolo[2,3-d]pyridazinone derivatives is not yet available in the scientific literature. However, research on the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold has shown significant activity in this area. Derivatives of this latter scaffold have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.govx-mol.net
HPK1 is a negative regulator of TCR signaling, and its inhibition can enhance T cell activation and anti-tumor immunity. nih.gov One such 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 31 , exhibited an IC50 value of 3.5 nM against HPK1. nih.gov This compound was also shown to inhibit the phosphorylation of SLP76, a downstream substrate of HPK1, and to enhance the secretion of interleukin-2 (B1167480) (IL-2) in Jurkat T cells. nih.gov These findings suggest that the broader class of pyrrolopyrimidines and related heterocyclic systems, including pyrrolo[2,3-d]pyridazinones, may hold potential for the development of novel immunomodulatory agents targeting TCR signaling pathways.
Epigenetic Regulation through Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition
No studies were identified that specifically link this compound or its direct derivatives to the inhibition of Bromodomain and Extra-Terminal Domain (BET) proteins. This area of research appears to be unexplored for this particular chemical scaffold.
Inhibition of Short Chain Dehydrogenase/Reductase (SDR) Family Enzymes
There is currently no available research in the scientific literature describing the inhibitory activity of this compound or its derivatives on the Short Chain Dehydrogenase/Reductase (SDR) family of enzymes.
Ligand-Target Binding Interactions and Structural Insights (e.g., Hydrogen Bonding Networks, Binding Pockets)
The therapeutic efficacy of pyrrolo[2,3-d]pyridazinone derivatives as kinase inhibitors is fundamentally determined by their interactions with the target protein at the molecular level. Computational and structural studies have provided valuable insights into the binding modes of these compounds within the ATP-binding pocket of various kinases.
A key feature of the interaction between pyrrolo[2,3-d]pyridazinone scaffolds and their kinase targets is the formation of a hydrogen bonding network with the hinge region of the kinase. This region is crucial for the binding of the adenine moiety of ATP. The pyrrolo[2,3-d]pyrimidine nucleus, a close analog of the pyrrolo[2,3-d]pyridazinone core, is recognized as a deaza-isostere of adenine and effectively mimics its hydrogen bonding pattern. nih.gov This allows it to act as an ATP-competitive inhibitor. nih.gov
Molecular docking simulations of related pyrrolo[2,3-d]pyrimidine derivatives have elucidated these interactions. For instance, studies on p21-activated kinase 4 (PAK4) inhibitors revealed strong interactions between the inhibitor and the hinge region, as well as with β-sheets and charged residues within the binding pocket. nih.gov Similarly, docking studies of pyrrolo[2,3-d]pyrimidine hybrids with enzymes like EGFR, VEGFR2, HER2, and CDK2 have been conducted to understand their binding interactions. mdpi.com
The specific substituents on the pyrrolo[2,3-d]pyridazinone core play a critical role in defining the binding affinity and selectivity. These substituents can form additional hydrogen bonds or engage in hydrophobic and van der Waals interactions with amino acid residues in the binding pocket, thereby enhancing the potency of the inhibitor. For example, the introduction of halogen atoms can influence the binding affinity of a tyrosine kinase inhibitor to its target. mdpi.com
The following table summarizes the key interacting residues and interaction types for related pyrrolopyrimidine scaffolds with various kinase targets, as inferred from molecular modeling studies.
| Kinase Target | Key Interacting Residues/Regions | Type of Interaction |
| PAK4 | Hinge Region, β-sheets | Hydrogen Bonding, Hydrophobic Interactions |
| EGFR | ATP-binding site | Hydrogen Bonding, Hydrophobic Interactions |
| VEGFR2 | ATP-binding site | Hydrogen Bonding, Hydrophobic Interactions |
| HER2 | ATP-binding site | Hydrogen Bonding, Hydrophobic Interactions |
| CDK2 | ATP-binding site | Hydrogen Bonding, Hydrophobic Interactions |
Protein Kinase Inhibitor Design Principles from Pyrrolo[2,3-d]pyridazinone Scaffolds
The pyrrolo[2,3-d]pyridazinone scaffold serves as a valuable starting point for the rational design of novel and potent protein kinase inhibitors. Several key design principles have emerged from the study of this and related heterocyclic systems.
Scaffold Hopping and Molecular Hybridization: One successful strategy involves combining structural elements from known kinase inhibitors with the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This approach, known as molecular hybridization or scaffold hopping, aims to create novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. For example, fragments of the marketed drug Pexidartinib have been merged with a pyrrolo[2,3-d]pyrimidine core to generate potent CSF1R inhibitors. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolo[2,3-d]pyridazinone scaffold and analysis of the resulting changes in biological activity (SAR) are crucial for optimizing inhibitor potency and selectivity. These studies help in identifying the key chemical features required for effective binding to the target kinase. For instance, the nature and position of substituents on the heterocyclic core can dramatically influence inhibitory activity. The addition of halogen atoms is a strategy employed to enhance the potency and selectivity of tyrosine kinase inhibitors. nih.gov
Multi-Targeted Kinase Inhibition: Cancer is a complex disease often driven by multiple signaling pathways. nih.gov Therefore, the development of inhibitors that can simultaneously target several key kinases is a promising therapeutic strategy. nih.gov The pyrrolo[2,3-d]pyridazinone scaffold is well-suited for the design of such multi-targeted inhibitors due to its ability to be extensively decorated with various functional groups, allowing for the fine-tuning of its activity against a panel of kinases. nih.govresearchgate.net
The following table outlines key design principles and their rationales for developing kinase inhibitors based on the pyrrolo[2,3-d]pyridazinone scaffold.
| Design Principle | Rationale | Example Application |
| Scaffold Hopping | To create novel chemical entities with improved properties by combining features of existing inhibitors. | Merging fragments of Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus for CSF1R inhibition. mdpi.com |
| Molecular Hybridization | To integrate different pharmacophores into a single molecule to enhance biological activity. | Designing hybrid compounds with isatin (B1672199) and pyrrolo[2,3-d]pyrimidine scaffolds for multi-kinase inhibition. nih.gov |
| Structure-Activity Relationship (SAR) Guided Optimization | To systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic profiles. | Introduction of halogen atoms to enhance the binding affinity of tyrosine kinase inhibitors. nih.gov |
| Multi-Targeted Inhibitor Design | To address the complexity of diseases like cancer by inhibiting multiple key signaling pathways. | Development of pyrrolo[2,3-d]pyrimidine derivatives with activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov |
Future Directions and Emerging Research Avenues
Development of Next-Generation Pyrrolo[2,3-d]pyridazinone Derivatives
The core structure of pyrrolo[2,3-d]pyridazinone offers a versatile platform for the design of novel derivatives with enhanced biological activities. The future development of this class of compounds is geared towards optimizing their therapeutic potential by modifying their structure to improve potency, selectivity, and pharmacokinetic profiles. Research is increasingly focused on the synthesis of new analogs that can target a range of biological pathways with greater precision.
One promising direction is the creation of Mannich bases and N-acylhydrazone derivatives of the pyrrolo[3,4-d]pyridazinone core. These modifications have been shown to yield compounds with significant anti-inflammatory and antioxidant properties. For instance, novel Mannich base analogues have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Similarly, the introduction of 1,2,4-triazole (B32235) moieties has led to derivatives with promising anti-inflammatory activity and a favorable COX-2/COX-1 selectivity ratio.
The exploration of structure-activity relationships (SAR) is crucial in guiding the design of these next-generation compounds. By systematically altering different parts of the pyrrolopyridazinone scaffold and observing the effects on biological activity, researchers can identify key structural features responsible for their therapeutic effects. This understanding allows for the rational design of more effective and safer drug candidates.
Table 1: Examples of Next-Generation Pyrrolo[3,4-d]pyridazinone Derivatives and their Biological Activities
| Derivative Type | Key Structural Modification | Primary Biological Activity |
|---|---|---|
| Mannich Bases | Introduction of aminomethyl groups | Selective COX-2 Inhibition, Antioxidant |
| N-Acylhydrazones | Addition of a hydrazone functional group | Dual COX/LOX Inhibition |
| 1,2,4-Triazole Analogs | Incorporation of a triazole ring | Anti-inflammatory, COX-2 Inhibition |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel pyrrolo[2,3-d]pyridazinone derivatives is no exception. These computational tools offer the potential to accelerate the design-synthesis-testing cycle, reduce costs, and improve the success rate of drug development.
One of the key applications of AI in this context is the use of deep generative models for de novo drug design. These models can learn the underlying patterns in large chemical datasets and generate novel molecular structures with desired properties. For instance, a deep conditional transformer neural network has been successfully applied to design pyrrolo[2,3-d]pyrimidine derivatives as selective kinase inhibitors. This approach can be adapted to the pyrrolo[2,3-d]pyridazinone scaffold to explore a vast chemical space and identify promising new drug candidates.
In addition to generating new molecules, AI and ML are also used to predict the biological activity and pharmacokinetic properties of compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrrolo[2,3-d]pyridazinone derivatives with their therapeutic effects. Molecular docking and molecular dynamics simulations, often enhanced by machine learning, provide insights into how these molecules interact with their biological targets at an atomic level, aiding in the optimization of their binding affinity and selectivity.
Table 2: AI and Machine Learning Techniques in Pyrrolo[2,3-d]pyridazinone Design
| Technique | Application | Potential Outcome |
|---|---|---|
| Deep Generative Models | De novo design of novel derivatives | Identification of new chemical scaffolds with desired properties |
| 3D-QSAR | Predicting biological activity based on 3D structure | Guiding lead optimization for enhanced potency |
| Molecular Docking | Simulating the binding of a molecule to a target protein | Understanding binding modes and predicting affinity |
| Molecular Dynamics | Simulating the movement of atoms in a molecule-target complex | Assessing the stability of binding and conformational changes |
Green Chemistry Approaches for Sustainable Pyrrolo[2,3-d]pyridazinone Synthesis
As the pharmaceutical industry moves towards more environmentally responsible practices, the adoption of green chemistry principles in the synthesis of pyrrolo[2,3-d]pyridazinones is becoming increasingly important. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One-pot, multi-component reactions are a cornerstone of green synthesis, as they allow for the construction of complex molecules in a single step, reducing the need for intermediate purification and minimizing solvent usage. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been successfully achieved through one-pot, three-component reactions, a strategy that can be extended to their pyridazinone counterparts. scielo.org.mx
The use of alternative energy sources, such as microwave and ultrasound irradiation, is another key aspect of green chemistry. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyridazinone derivatives. asianpubs.org Similarly, ultrasound-assisted synthesis is an eco-friendly technique that can enhance reaction rates and product purity in the formation of nitrogen-containing heterocycles. benthamdirect.com
Furthermore, the choice of solvent plays a critical role in the environmental impact of a synthetic process. The use of greener solvents, such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents, is being explored for the synthesis of nitrogen heterocycles. mdpi.com The development of catalytic systems that can operate efficiently in these benign media is an active area of research. For example, β-cyclodextrin has been used as a reusable promoter in water for the green synthesis of pyrrolo[2,3-d]pyrimidine derivatives. rsc.org
Table 3: Green Chemistry Strategies for Pyrrolo[2,3-d]pyridazinone Synthesis
| Strategy | Principle | Advantages |
|---|---|---|
| One-Pot, Multi-Component Reactions | Combining multiple reaction steps into a single operation | Reduced waste, time, and energy consumption |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions | Faster reaction rates, higher yields, improved purity |
| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote reactions | Reduced reaction times, lower energy consumption, eco-friendly |
| Use of Green Solvents (e.g., water, PEG) | Replacing hazardous organic solvents with environmentally benign alternatives | Reduced pollution and health risks |
| Biocatalysis/Reusable Catalysts | Employing enzymes or recyclable catalysts | High selectivity, mild reaction conditions, catalyst reusability |
Q & A
Basic: What are the common synthetic routes for 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one and its derivatives?
The synthesis of this compound and its derivatives often involves multi-step processes, including cyclization, substitution, and functional group modifications. Key methods include:
- Metal-free two-pot synthesis : A sequential multicomponent approach starting from pyrrole-2,3-dione intermediates under mild conditions, enabling rapid access to the pyrrolo[2,3-d]pyridazin-7-one core .
- Patent-based routes : Improved processes for preparing derivatives, such as N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl} intermediates, often involve regioselective alkylation or amination steps .
- Optimization strategies : Continuous flow reactors and advanced purification (e.g., HPLC) are recommended to enhance yield and purity while reducing environmental impact .
Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?
Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substitution patterns, particularly for distinguishing between tautomeric forms (e.g., 1H vs. 7H positions) .
- High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity, especially when isolating derivatives with closely related analogs .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Advanced: How can researchers resolve contradictions in reported synthetic yields across different methodologies?
Discrepancies in yields often arise from variations in reaction conditions or purification methods. Methodological solutions include:
- Systematic parameter screening : Test variables like temperature, pH, and solvent polarity to identify optimal conditions .
- Comparative studies : Replicate conflicting protocols (e.g., patents vs. literature methods) using identical starting materials and analytical standards to isolate critical variables .
- Mechanistic investigations : Use computational tools (e.g., DFT calculations) to model reaction pathways and identify rate-limiting steps that impact yield .
Advanced: What computational strategies are recommended for predicting biological activity based on structural modifications?
- Molecular docking and dynamics : Assess binding affinity to targets like JAK enzymes by simulating interactions between derivatives (e.g., fluorobenzyl-substituted analogs) and active sites .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with activity trends observed in analogs .
- Free-energy perturbation (FEP) : Quantify the impact of methyl or morpholino substituents on binding thermodynamics .
Basic: What are the key structural features influencing the compound's biological activity?
- Core scaffold : The pyrrolo[2,3-d]pyridazin-7-one framework enables π-π stacking with hydrophobic enzyme pockets, critical for JAK inhibition .
- Substituent effects : Electron-withdrawing groups (e.g., chloro, nitro) at position 6 enhance aldose reductase inhibitory activity, while bulky groups (e.g., benzyl) may improve selectivity .
- Chirality : Stereochemical configuration (e.g., trans-cyclohexylamine in derivatives) significantly impacts target binding .
Advanced: How can cocrystallization techniques improve the purification of derivatives?
- Cocrystal formation : Co-crystallize the target compound with agents like 3,5-dimethylpyrazole to enhance crystallinity and remove impurities via selective precipitation .
- Solvent screening : Test solvents with varying polarity (e.g., DMSO vs. ethyl acetate) to optimize cocrystal yield and stability .
- X-ray diffraction : Validate cocrystal structure and purity, ensuring no residual solvents or byproducts remain .
Advanced: What experimental approaches are used to assess the compound's interaction with biological targets like JAK enzymes?
- Kinase inhibition assays : Measure IC50 values using recombinant JAK isoforms and ATP-competitive fluorescence polarization assays .
- Cellular proliferation studies : Test derivatives in cytokine-dependent cell lines (e.g., STAT phosphorylation assays) to evaluate functional inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry for structure-activity relationship (SAR) refinement .
Basic: What safety considerations are essential when handling this compound in laboratory settings?
- GHS classification : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, gloves, and PPE to minimize exposure .
- Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to REACH regulations for research-grade substances .
- Emergency protocols : Maintain access to eyewash stations and emergency contact numbers for spills or exposure incidents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
